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molecular formula C11H13BrClNO3 B8699707 Tert-butyl[(3-bromo-5-chloropyridin-2-yl)oxy]acetate

Tert-butyl[(3-bromo-5-chloropyridin-2-yl)oxy]acetate

Cat. No. B8699707
M. Wt: 322.58 g/mol
InChI Key: XGTDISZCMQIJCD-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of 2-tert-butyl glycolate (437 mg; 3.31 mmol) in anhydrous THF (5 mL) was treated with NaH (159 mg; 3.97 mmol) and stirred at RT for 10 minutes before treating with a solution of 3-bromo-2,5-dichloropyridine (Matrix; 500 mg; 2.20 mmol) in anhydrous THF (5 mL). The resulting reaction mixture was stirred for 22 hours. The reaction mixture was treated with a solution of 2-tert-butyl glycolate (437 mg; 3.31 mmol) in THF (2 ml), then with NaH (159 mg; 3.97 mmol) and the reaction mixture was stirred for 16 h. The reaction was quenched with tBuOH, the solvent removed under reduced pressure affording a brown solid, which was purified by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc, affording the title compound as a yellow sticky solid.
Quantity
437 mg
Type
reactant
Reaction Step One
Name
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
437 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
159 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([CH2:8][OH:9])=[O:7])([CH3:4])[CH3:3].[H-].[Na+].[Br:12][C:13]1[C:14](Cl)=[N:15][CH:16]=[C:17]([Cl:19])[CH:18]=1>C1COCC1>[C:2]([O:5][C:6](=[O:7])[CH2:8][O:9][C:14]1[C:13]([Br:12])=[CH:18][C:17]([Cl:19])=[CH:16][N:15]=1)([CH3:4])([CH3:3])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)CO
Name
Quantity
159 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C1)Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
437 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)CO
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
159 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with tBuOH
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording a brown solid, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (silica)
WASH
Type
WASH
Details
eluting with cyclohexane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=NC=C(C=C1Br)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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